Cas no 485320-54-5 (1-phenyl-1H-pyrazole-4-carbohydrazide)

1-Phenyl-1H-pyrazole-4-carbohydrazide is a heterocyclic carbohydrazide derivative with a pyrazole core structure. This compound is of interest in synthetic organic chemistry due to its versatility as a building block for the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The presence of both a phenyl group and a hydrazide functional group enhances its reactivity, enabling its use in condensation reactions, cyclizations, and the synthesis of heterocyclic scaffolds. Its well-defined structure and stability make it suitable for applications in medicinal chemistry, where it may serve as a precursor for bioactive compounds. The compound is typically characterized by NMR, HPLC, and mass spectrometry for purity verification.
1-phenyl-1H-pyrazole-4-carbohydrazide structure
485320-54-5 structure
Product Name:1-phenyl-1H-pyrazole-4-carbohydrazide
CAS No:485320-54-5
MF:C10H10N4O
MW:202.212601184845
CID:2648442
PubChem ID:28742734
Update Time:2025-06-12

1-phenyl-1H-pyrazole-4-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-1H-pyrazole-4-carbohydrazide
    • CS-0260830
    • 894-046-6
    • 485320-54-5
    • EN300-76094
    • AKOS009037744
    • 1-phenylpyrazole-4-carbohydrazide
    • KUA32054
    • 1-Phenyl-1H-pyrazole-4-carbohydrazide, AldrichCPR
    • CHEMBL2338418
    • Inchi: 1S/C10H10N4O/c11-13-10(15)8-6-12-14(7-8)9-4-2-1-3-5-9/h1-7H,11H2,(H,13,15)
    • InChI Key: HUHMJJXREIPQCF-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NN(C=1)C1C=CC=CC=1)NN

Computed Properties

  • Exact Mass: 202.08546096Da
  • Monoisotopic Mass: 202.08546096Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 72.9Ų

1-phenyl-1H-pyrazole-4-carbohydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P322618-25mg
1-phenyl-1H-pyrazole-4-carbohydrazide
485320-54-5
25mg
$ 50.00 2022-06-03
TRC
P322618-50mg
1-phenyl-1H-pyrazole-4-carbohydrazide
485320-54-5
50mg
$ 70.00 2022-06-03
TRC
P322618-250mg
1-phenyl-1H-pyrazole-4-carbohydrazide
485320-54-5
250mg
$ 275.00 2022-06-03
1PlusChem
1P01AIE7-50mg
1-phenyl-1H-pyrazole-4-carbohydrazide
485320-54-5 95%
50mg
$137.00 2024-05-01
1PlusChem
1P01AIE7-100mg
1-phenyl-1H-pyrazole-4-carbohydrazide
485320-54-5 95%
100mg
$176.00 2024-05-01
1PlusChem
1P01AIE7-250mg
1-phenyl-1H-pyrazole-4-carbohydrazide
485320-54-5 95%
250mg
$224.00 2024-05-01
1PlusChem
1P01AIE7-500mg
1-phenyl-1H-pyrazole-4-carbohydrazide
485320-54-5 95%
500mg
$318.00 2024-05-01
1PlusChem
1P01AIE7-1g
1-Phenyl-1H-pyrazole-4-carbohydrazide
485320-54-5 95%
1g
$540.00 2025-03-19
1PlusChem
1P01AIE7-2.5g
1-phenyl-1H-pyrazole-4-carbohydrazide
485320-54-5 95%
2.5g
$780.00 2024-05-01
1PlusChem
1P01AIE7-5g
1-Phenyl-1H-pyrazole-4-carbohydrazide
485320-54-5 95%
5g
$1307.00 2025-03-19

1-phenyl-1H-pyrazole-4-carbohydrazide Related Literature

Additional information on 1-phenyl-1H-pyrazole-4-carbohydrazide

Introduction to 1-phenyl-1H-pyrazole-4-carbohydrazide (CAS No. 485320-54-5)

1-phenyl-1H-pyrazole-4-carbohydrazide, identified by its Chemical Abstracts Service (CAS) number 485320-54-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a structural motif known for its broad biological activity and versatility in drug design. The presence of both phenyl and carbohydrazide functional groups in its molecular structure endows it with unique chemical properties that make it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.

The pyrazole core is a five-membered aromatic ring containing two nitrogen atoms, which is highly conducive to interactions with biological targets such as enzymes and receptors. The phenyl group attached to the pyrazole ring enhances lipophilicity, improving membrane permeability and thus facilitating cellular uptake. Additionally, the carbohydrazide moiety introduces a reactive site that can participate in various chemical transformations, including condensation reactions with aldehydes and ketones, forming hydrazones—a common strategy in drug development for enhancing bioavailability and metabolic stability.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The 1-phenyl-1H-pyrazole-4-carbohydrazide structure has been explored for its potential in multiple therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. Studies have demonstrated that pyrazole-based compounds can modulate key biological pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses.

One of the most compelling aspects of 1-phenyl-1H-pyrazole-4-carbohydrazide is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis involving condensation reactions between hydrazine hydrate and phenyl-substituted hydrazine derivatives. This synthetic route allows for modifications at various positions of the pyrazole ring, enabling the creation of a library of analogs with tailored biological activities. Such flexibility is crucial for optimizing drug candidates during preclinical development.

Recent advancements in computational chemistry have further accelerated the discovery process for 1-phenyl-1H-pyrazole-4-carbohydrazide derivatives. Molecular docking studies have been employed to predict binding affinities with target proteins, providing insights into potential mechanisms of action. For instance, virtual screening has identified several analogs of this compound that exhibit high binding affinity for kinases involved in cancer progression. These findings highlight the compound's potential as a scaffold for kinase inhibitors.

The pharmacokinetic properties of 1-phenyl-1H-pyrazole-4-carbohydrazide are also under investigation. Preliminary studies suggest that the compound exhibits moderate solubility in water, which is advantageous for oral administration. Furthermore, its stability under physiological conditions indicates promise for further development into a drug candidate. However, additional research is needed to fully elucidate its metabolic pathways and potential side effects.

In conclusion, 1-phenyl-1H-pyrazole-4-carbohydrazide (CAS No. 485320-54-5) represents a valuable scaffold in pharmaceutical research due to its structural features and potential biological activities. Its ease of synthesis, combined with computational tools that aid in drug design, positions it as a promising candidate for further exploration in therapeutic development. As research continues to uncover new applications for pyrazole derivatives, compounds like this one are likely to play a significant role in the next generation of medicinal chemistry innovations.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd